molecular formula C19H21N3O4S B2608604 ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921135-74-2

ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2608604
CAS No.: 921135-74-2
M. Wt: 387.45
InChI Key: KHFUCJFGYFHMFU-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a thienopyridine core with carbamoyl and benzamido functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The synthesis begins with the construction of the thienopyridine core, which can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a carbonyl-containing intermediate.

    Attachment of the Benzamido Group: The benzamido group is typically introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or benzamido groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or thiol derivatives.

Scientific Research Applications

Ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exerts its effects depends on its interaction with molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be compared with similar compounds such as:

    Thienopyridine Derivatives: These compounds share the thienopyridine core but differ in their functional groups, affecting their chemical reactivity and biological activity.

    Benzamido Compounds: Compounds with benzamido groups may have similar biological activities but different pharmacokinetic properties.

    Carbamoyl Derivatives: These compounds may exhibit similar reactivity in chemical reactions but differ in their overall molecular structure and function.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(3-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-26-19(25)22-8-7-13-14(10-22)27-18(15(13)16(20)23)21-17(24)12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFUCJFGYFHMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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